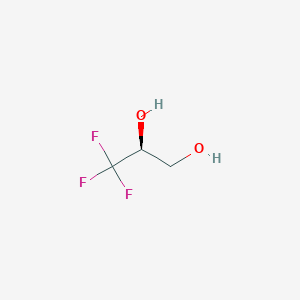

(S)-3,3,3-Trifluoropropane-1,2-diol

Description

(S)-3,3,3-Trifluoropropane-1,2-diol (CAS: 431-39-0) is a chiral fluorinated diol with the molecular formula C₃H₅F₃O₂ and a molecular weight of 130.07 g/mol . It is a colorless, transparent liquid stored under cool, ventilated conditions to maintain stability . Its high purity (>97%) makes it valuable in asymmetric synthesis, pharmaceuticals, and materials science, where fluorine atoms enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

(2S)-3,3,3-trifluoropropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMASYWGIMXQPEJ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148683-14-1 | |

| Record name | (2S)-3,3,3-Trifluoropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-Trifluoropropane-1,2-diol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the reaction of 3,3,3-trifluoropropene with a diol precursor under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of (S)-3,3,3-Trifluoropropane-1,2-diol may involve large-scale fluorination processes using specialized equipment to handle the reactivity of fluorine. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials.

Types of Reactions:

Oxidation: (S)-3,3,3-Trifluoropropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can convert the diol into various alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3,3,3-Trifluoropropane-1,2-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty materials, including polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (S)-3,3,3-Trifluoropropane-1,2-diol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and metabolic pathways. The hydroxyl groups allow for hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-3,3,3-Trifluoropropane-1,2-diol

- Structural Similarity : The (R)-enantiomer shares identical molecular formula and weight but differs in stereochemistry .

- Applications : The (R)-form (UCM1529) is used in receptor-binding studies, interacting with Tyr94 in the MT2 melatonin receptor, highlighting the role of chirality in biological activity .

- Commercial Status : Discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial demand .

Aromatic Analog: 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol

- Structure : Features a trifluoromethylphenyl group (C₁₀H₁₁F₃O₂; MW: 220.19 g/mol), increasing steric bulk and lipophilicity .

- Properties : Higher molecular weight and aromaticity may reduce solubility in polar solvents compared to (S)-3,3,3-Trifluoropropane-1,2-diol.

Highly Fluorinated Derivative: 3,3,3-Trifluoro-2-(trifluoromethyl)propane-1,2-diol

- Structure : Contains six fluorine atoms (C₄H₄F₆O₂; MW: 198.06 g/mol) .

- Impact of Fluorination: Enhanced electron-withdrawing effects likely increase acidity and thermal stability. Limited data on physical properties (e.g., boiling point) restrict direct comparisons .

Complex Pharmaceutical Intermediate: Ticagrelor Related Compound B

- Structure : A polyfunctional molecule (C₂₃H₂₈F₂N₆O₄S; MW: 522.57 g/mol) with difluorophenyl and triazole moieties .

- Functional Contrast : The large, rigid structure contrasts with the simplicity of (S)-3,3,3-Trifluoropropane-1,2-diol, emphasizing the latter’s utility in modular synthesis .

Traditional Routes

- Epoxide Hydrolysis : (S)-3,3,3-Trifluoropropane-1,2-diol is synthesized via acid-catalyzed hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane , though yields are low (<30%) .

- Challenges : Regioselectivity issues in alkene oxidation methods are avoided in modern catalytic approaches .

Advanced Catalytic Methods

- O-Nitrosoaldol/Grignard Sequence : A CeCl₃·2LiCl-mediated method achieves >99:1 diastereoselectivity for 1,2-diols, though fluorinated substrates require optimization .

Comparative Data Table

Key Research Findings

- Chirality Matters : The (R)-enantiomer’s interaction with MT2 receptors underscores the need for enantiopure synthesis in drug development .

- Fluorination Effects : Fluorine atoms improve metabolic stability but may complicate synthesis due to steric and electronic effects .

- Synthetic Innovation: CeCl₃·2LiCl-mediated methods offer high selectivity, though fluorinated diols require tailored conditions .

Biological Activity

(S)-3,3,3-Trifluoropropane-1,2-diol is an organic compound characterized by its unique trifluoromethyl group and hydroxyl functionalities. This compound has drawn significant interest in various scientific fields due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

- Molecular Formula: C₃H₅F₃O₂

- Molecular Weight: 130.07 g/mol

- Functional Groups: Hydroxyl groups on the first and second carbons; trifluoromethyl group on the terminal carbon.

The presence of fluorine atoms enhances the compound's reactivity and binding affinity towards biological targets, which is crucial for its biological activity.

The biological activity of (S)-3,3,3-Trifluoropropane-1,2-diol is primarily attributed to its interactions with various molecular targets. The compound can modulate enzyme activities and metabolic pathways due to:

- Hydrogen Bonding: The hydroxyl groups facilitate hydrogen bonding, influencing binding affinities with enzymes and receptors.

- Fluorine Effects: The fluorine atoms enhance lipophilicity and stability, allowing for better interaction with lipid membranes and proteins.

Biological Activity Overview

Research indicates that (S)-3,3,3-Trifluoropropane-1,2-diol may exhibit various biological activities:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Metabolic Modulation: It can influence cellular metabolism by altering enzyme kinetics.

- Therapeutic Potential: Ongoing studies are exploring its role in treating diseases related to enzyme dysfunctions.

Case Studies

- Enzyme Interaction Studies:

-

Metabolic Pathway Analysis:

- Investigations into the compound's effects on metabolic pathways revealed alterations in glycolytic flux and energy production in cellular models. This indicates a significant impact on cellular energy homeostasis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 3,3,3-Trifluoropropanol | Similar structure but lacks the second hydroxyl group | Less reactive due to fewer functional groups |

| 3,3,3-Trifluoropropionic acid | Contains a carboxyl group instead of hydroxyl groups | Different reactivity profile due to carboxylic acid |

| 2,2,2-Trifluoroethanol | A shorter chain analog with similar fluorine content | Shorter carbon chain affects solubility and reactivity |

The distinct stereochemistry and functional groups of (S)-3,3,3-Trifluoropropane-1,2-diol confer unique reactivity compared to its analogs.

Applications

(S)-3,3,3-Trifluoropropane-1,2-diol has diverse applications across various fields:

- Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting metabolic disorders.

- Chemical Synthesis: Utilized as a reagent in organic synthesis due to its unique chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.